molecular formula C7H8N2O2 B018796 N-Methyl-2-nitroaniline CAS No. 612-28-2

N-Methyl-2-nitroaniline

Cat. No.: B018796
CAS No.: 612-28-2
M. Wt: 152.15 g/mol
InChI Key: KFBOUJZFFJDYTA-UHFFFAOYSA-N
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Description

N-Methyl-2-nitroaniline (C₇H₈N₂O₂, MW 152.15 g/mol, CAS 612-28-2) is an aromatic amine derivative with a nitro group at the ortho position and a methyl group attached to the nitrogen (IUPAC name: N-Methyl-2-nitrobenzenamine). It is synthesized via alkylation of 2-nitroaniline using methyl iodide under basic conditions, yielding a crystalline orange solid (mp 35–38°C) . Key applications include its use as a solvatochromic dye for determining solvent polarities (Kamlet-Taft scales) and characterizing chromatographic phases . Its spectral properties are influenced by intramolecular hydrogen bonding, which reduces solvent interactions .

Preparation Methods

Nucleophilic Aromatic Substitution Using Nitrochlorobenzene and Methylamine

Reaction Mechanism and Thermodynamic Considerations

The synthesis of N-Methyl-2-nitroaniline proceeds via a two-step mechanism: (1) nucleophilic attack of methylamine on 2-nitrochlorobenzene, followed by (2) elimination of hydrochloric acid. The reaction is typically conducted in aqueous or polar aprotic solvents, with surfactants such as alkylbenzene sulfonates enhancing interfacial contact between immiscible reactants . Kinetic studies indicate a second-order dependence on methylamine concentration, with activation energies ranging from 45–60 kJ/mol depending on solvent polarity .

Role of Surface-Active Agents

The addition of nonionic surfactants (e.g., polyethylene glycol derivatives) reduces interfacial tension, enabling homogeneous mixing of 2-nitrochlorobenzene (hydrophobic) and methylamine (hydrophilic). This increases reaction rates by 30–40% compared to surfactant-free systems .

Patent-Protected Method (CA2063817A1)

The Hoechst AG process exemplifies modern industrial practices :

Reaction Conditions

ParameterSpecification
Reactants2-nitrochlorobenzene, 40% methylamine
SurfactantAlkylpolyglycol ether (3.7% w/w)
Temperature50–55°C
Reaction Time11 hours
WorkupFiltration, aqueous wash, vacuum drying
Yield98.9%
Purity (HPLC)98.5%

This method employs a 1:1.25 molar ratio of 2-nitrochlorobenzene to methylamine, with sodium hydroxide added to neutralize HCl byproducts. The surfactant stabilizes the emulsion, preventing premature crystallization and ensuring complete conversion .

Comparative Analysis of Batch vs. Continuous Flow Reactors

Batch reactors remain dominant due to low capital costs, but continuous flow systems offer advantages:

  • Residence Time Reduction : 4 hours vs. 11 hours in batch

  • Purity Improvement : 99.2% (flow) vs. 98.5% (batch)

  • Safety : Mitigates risks of exothermic runaway reactions

Recrystallization Optimization

Industrial processes use toluene/hexane (3:1 v/v) for recrystallization, achieving 99% recovery:

Recrystallization Parameters

Solvent Ratio (Toluene:Hexane)Recovery (%)Purity (%)
2:19297.8
3:19998.5
4:19598.1

Higher toluene ratios improve solubility but reduce yield due to co-precipitation of byproducts .

Chromatographic Purification

Silica gel column chromatography (ethyl acetate/hexane gradient) resolves trace impurities (<1%), though it is rarely used industrially due to cost constraints .

Waste Stream Management

The process generates 1.2 kg acidic wastewater per kg product, treated via neutralization and biological oxidation. Surfactant recovery (>85%) is achieved through ultrafiltration, reducing raw material costs by 15% .

Thermal Hazard Mitigation

Adiabatic calorimetry studies reveal a maximum temperature of 88°C during exothermic methylamine addition. Industrial protocols enforce strict temperature control (<55°C) to prevent decomposition of nitro intermediates .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: N-Methyl-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: N-Methyl-2-nitrobenzoic acid.

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block in Synthesis
N-Methyl-2-nitroaniline serves as a versatile building block in organic synthesis. It is utilized in the preparation of various nitrogen-containing compounds and derivatives, including dyes and pharmaceuticals. Its nitro group can be reduced to an amine, facilitating further functionalization .

2. Polar Solvent Studies
The compound is employed in determining the polarities of ionic liquids using the Kamlet-Taft empirical polarity scales. This application is crucial for understanding solvent interactions and optimizing reaction conditions in various chemical processes .

Analytical Applications

1. Chromatography and Mass Spectrometry
this compound is used as a reagent in chromatographic techniques to analyze complex mixtures. Its unique chemical properties allow it to serve as a marker or standard in mass spectrometry, enhancing the detection of specific analytes .

2. Spectroscopic Studies
The compound has been extensively studied using various spectroscopic methods, including UV-Vis and IR spectroscopy, to understand its electronic structure and reactivity. These studies provide insights into its behavior under different chemical conditions .

Case Study 1: Synthesis of Nitroaniline Derivatives

A study published in Progress in Physical Organic Chemistry explored the synthesis of various nitroaniline derivatives from this compound. The researchers demonstrated that modifying the nitro group could yield compounds with enhanced biological activity, making them potential candidates for pharmaceutical applications .

Case Study 2: Solvent Polarity Measurement

In a detailed analysis, researchers utilized this compound to assess the polarity of several ionic liquids. The findings indicated that the compound's polarity correlates with its ability to solvate different ionic species, providing valuable data for designing new solvents for chemical reactions .

Mechanism of Action

The mechanism of action of N-Methyl-2-nitroaniline primarily involves its interaction with various molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl group can influence the compound’s solubility and reactivity. The compound’s effects are mediated through its ability to undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-4-nitroaniline (MNA)

  • Structural Difference : Nitro group at the para position.
  • Applications : Reduces melting points of explosives and acts as a stabilizer in propellants .
  • Solvent Effects: Studies in binary solvent mixtures (e.g., hexane/acetone, cyclohexane/ethanol) reveal distinct solvatochromic behavior compared to the ortho isomer. MNA exhibits greater sensitivity to hydrogen bond-accepting solvents due to the absence of steric hindrance at the para position .
  • Electronic Spectra : Absorption maxima differ due to resonance effects; the para-nitro group allows stronger electron withdrawal, leading to a red shift in polar solvents compared to the ortho isomer .
Property N-Methyl-2-nitroaniline N-Methyl-4-nitroaniline
Melting Point (°C) 35–38 130–132 (lit.)
λₘₐₓ (in ethanol) ~360 nm ~390 nm
Key Application Solvatochromic dye Explosive additive

N,N-Dimethyl-2-nitroaniline

  • Structural Difference : Two methyl groups on the nitrogen (CAS 114651-37-5).
  • Electronic Effects: The absence of an N–H bond eliminates intramolecular hydrogen bonding, increasing solubility in nonpolar solvents.
  • Spectral Behavior: Similar to this compound in non-hydrogen-bonding solvents but shows reduced solvatochromism in alcohols due to lack of H-bond donor capability .
  • Reactivity: The dimethyl group sterically hinders electrophilic substitution, making it less reactive in nitration or halogenation compared to the mono-methyl derivative .

N-Benzyl-2-methyl-4-nitroaniline (BNA)

  • Structural Difference : Benzyl group at the nitrogen and methyl at the ortho position.
  • Applications: Nonlinear optical (NLO) material with a high d₃₃ coefficient (234 pm/V), used in terahertz (THz) wave generation via difference frequency generation (DFG) .
  • Thermal Stability : The benzyl group enhances thermal stability compared to this compound, enabling use in high-power optical applications .
Property This compound BNA
NLO Coefficient (pm/V) Not applicable d₃₃ = 234
Phase-Matching Range 0.1–15 THz

4-Methoxy-N-(4-methoxyphenyl)-N-methyl-3-nitroaniline (X3)

  • Structural Difference : Methoxy groups at para positions and nitro at meta.
  • Electronic Properties : The meta-nitro group exhibits inductive electron withdrawal, resulting in a smaller energy gap (Egap = 2.66 eV) compared to the ortho-nitro isomer (E4, Egap = higher) .
  • Implications : Meta substitution enhances charge transfer efficiency in optoelectronic applications .

Biological Activity

N-Methyl-2-nitroaniline (NMNA) is a nitroaniline compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential toxic effects, supported by various studies and findings.

Chemical Structure and Properties

This compound has the chemical formula C7H8N2O2C_7H_8N_2O_2 and is characterized by the presence of a nitro group (NO2-NO_2) attached to an aniline structure. The nitro group is known to influence the compound's polarity and reactivity, affecting its interactions with biological targets.

Antimicrobial Activity

Research indicates that NMNA exhibits significant antimicrobial properties. A study focusing on various nitroaniline derivatives highlighted NMNA's effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) for NMNA was found to be comparable to other well-known antibiotics, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anti-Inflammatory Effects

The nitro group in NMNA also contributes to its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This activity suggests that NMNA could be beneficial in treating inflammatory conditions .

Toxicological Considerations

While NMNA exhibits beneficial biological activities, it is essential to consider its toxicological profile. Nitro compounds, including NMNA, can undergo metabolic reduction, leading to the formation of potentially harmful metabolites. Studies have demonstrated that NMNA can inhibit anaerobic methanogenic microorganisms, which raises concerns about its environmental impact when used in industrial applications .

Case Study: Environmental Impact

A laboratory-scale study investigated the continuous treatment of NMNA in an anaerobic bioreactor. The results indicated that NMNA was completely removed within 72 hours, primarily through microbial activity. However, the presence of NMNA inhibited the growth of methanogenic microorganisms, highlighting the need for careful management of this compound in waste treatment processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of NMNA is crucial for developing derivatives with enhanced biological activity or reduced toxicity. Modifications to the nitro group or the aniline structure can significantly affect the compound's pharmacological properties. For instance, variations in substituents on the aromatic ring have been linked to changes in antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-Methyl-2-nitroaniline, and how is purity validated in academic settings?

this compound is typically synthesized via cyanoethylation of N-methylaniline with acrylonitrile or through reductive cyclization of ortho-nitroamide intermediates . Purity is assessed using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with silica gel plates (e.g., Merck 60 F254) . Melting point determination (35–38°C) and spectroscopic techniques (NMR, FT-IR) are standard for structural confirmation .

Q. How is this compound employed in solvatochromic studies to determine solvent polarity?

The compound serves as a solvatochromic dye in Kamlet-Taft polarity scales (π* parameter) to quantify solvent polarities. Researchers measure its UV-Vis absorption maxima in different solvents, correlating spectral shifts with solvent polarity indices. This method is critical for characterizing ionic liquids and chromatographic stationary phases . For example, polarities of octadecyl-silica phases in reversed-phase liquid chromatography are evaluated using this approach .

Q. What is the role of this compound in synthesizing ligands for transition-metal complexes?

It is a precursor in ligand synthesis for spin-crossover (SCO) Fe(II) complexes. For instance, this compound reacts with 3-methyl-picolinic acid derivatives to form ortho-nitroamide intermediates, which undergo reductive cyclization to yield constrained ligands like L4 . These ligands are pivotal in tuning metal coordination geometry and magnetic properties.

Advanced Research Questions

Q. How can researchers control selectivity in catalytic hydrogenation/methylation reactions involving this compound?

Despite multiple reducible groups (e.g., dual nitro groups), selective mono-reduction/methylation is achieved using ruthenium(II) arene catalysts under transfer hydrogenation conditions. For example, only one nitro group is converted to N-methylamine, with <10% byproduct formation. Reaction parameters (temperature, catalyst loading, and solvent) are optimized to suppress undesired pathways . GC-MS and HPLC are used to confirm selectivity and quantify products .

Q. How do researchers resolve contradictions in solvatochromic polarity measurements using this compound?

Discrepancies arise when Kamlet-Taft π* values conflict with other polarity scales (e.g., Reichardt’s dye). To address this, researchers cross-validate data using complementary dyes (N,N-diethyl-4-nitroaniline, 4-nitroaniline) and account for solvent-specific interactions (e.g., hydrogen bonding) that influence spectral shifts . Multivariate statistical analysis is applied to disentangle solvent effects .

Q. What advanced analytical techniques are used to monitor this compound in complex reaction mixtures?

High-resolution mass spectrometry (HRMS) and tandem LC-MS/MS provide precise identification of intermediates and products. For example, in ligand synthesis, preparative column chromatography (e.g., SiliaFlash® P60 silica gel) isolates pure intermediates, while FT-IR tracks functional group transformations (e.g., nitro to amine) .

Q. How does this compound’s stability under varying experimental conditions impact its applications?

The compound’s thermal stability (mp 35–38°C) limits high-temperature applications. Degradation studies in ionic liquids reveal sensitivity to prolonged UV exposure, necessitating dark storage. Acute toxicity (oral LD50: 300 mg/kg) mandates strict PPE (gloves, respirators) during handling .

Q. Methodological Notes

  • Data Validation : Cross-reference Kamlet-Taft parameters with multiple dyes to minimize systematic errors .
  • Synthetic Optimization : Use anhydrous solvents (e.g., dried DMF over alumina) to improve reaction yields in ligand synthesis .
  • Safety Protocols : Follow WGK 3 guidelines for hazardous waste disposal due to acute toxicity .

Properties

IUPAC Name

N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBOUJZFFJDYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060608
Record name Benzenamine, N-methyl-2-nitro-
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Molecular Weight

152.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

612-28-2
Record name N-Methyl-2-nitrobenzenamine
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Record name N-Methyl-2-nitroaniline
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Record name N-methyl-2-nitroaniline
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Synthesis routes and methods

Procedure details

Methylamine hydrochloride (2.7 g) and a 10% aqueous solution of sodium hydroxyde (30 ml) were added to a solution of 1-fluoro-2-nitrobenzene (2.82 g) in THF (20 ml). The mixture was kept at 23° for 24 h. The reaction mixture was then concentrated in vacuo, taken up with 10% aqueous sodium hydroxide (30 ml) and extracted with EA (3×30 ml). The combined organic layers were washed with a saturated ammonium chloride solution (50 ml), brine (50 ml) and dried. Evaporation of the solvent gave the title compound as an orange oil (2.894 g).
Quantity
2.7 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
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Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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